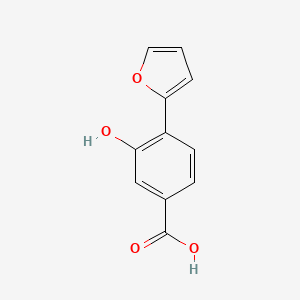

4-(Furan-2-YL)-3-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTJYTGTXHXJPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688504 | |

| Record name | 4-(Furan-2-yl)-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-76-4 | |

| Record name | 4-(Furan-2-yl)-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms of 4 Furan 2 Yl 3 Hydroxybenzoic Acid Derivatives

Mechanistic Investigations of Electrophilic and Nucleophilic Substitutions

The reactivity of 4-(furan-2-yl)-3-hydroxybenzoic acid in substitution reactions is governed by the electronic effects of its constituent functional groups: the hydroxyl (-OH), the carboxylic acid (-COOH), and the furan-2-yl group. The interplay of these substituents dictates the regioselectivity of both electrophilic and nucleophilic attack on the aromatic ring.

In electrophilic aromatic substitution, the hydroxyl group is a powerful activating ortho-, para-director due to its strong +R (resonance) effect, which increases electron density at these positions. learncbse.inbyjus.com Conversely, the carboxylic acid group is a deactivating meta-director owing to its -I (inductive) and -R effects. The furan (B31954) ring, being an electron-rich heteroaromatic system, can also influence the reactivity of the benzene (B151609) ring. The furan-2-yl substituent generally acts as an activating group. The cumulative effect of these groups suggests that electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group, specifically at the C2 and C6 positions of the benzoic acid ring.

Nucleophilic aromatic substitution, on the other hand, is facilitated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While the hydroxyl group is unfavorable for this reaction, the carboxylic acid group provides some activation. Nucleophilic substitution would be more likely if a good leaving group, such as a halogen, were present on the ring, particularly at positions activated by the carboxyl group. youtube.com

The furan ring itself is susceptible to electrophilic substitution, typically at the C5 position, due to its electron-rich nature. smolecule.com However, the conditions required for such reactions must be carefully controlled to avoid polymerization or degradation of the furan moiety, which is known to be sensitive to strong acids.

| Substituent | Position on Benzene Ring | Electronic Effect | Directing Influence |

| -OH | C3 | +R, -I | ortho, para-directing (activating) |

| -COOH | C1 | -R, -I | meta-directing (deactivating) |

| Furan-2-yl | C4 | +R (weak), -I | ortho, para-directing (activating) |

Radical-Initiated Reactions and Degradation Pathways

The presence of both a phenol-like moiety and a furan ring makes this compound susceptible to radical-initiated reactions, which can lead to its degradation. Hydroxyl radicals (•OH), potent and non-selective oxidizing agents, are known to react readily with phenolic compounds and furans.

The degradation of 3-hydroxybenzoic acid by radical species often proceeds via hydroxylation of the aromatic ring, followed by ring cleavage. nih.govresearchgate.net For this compound, attack by a hydroxyl radical could lead to the formation of various di- and tri-hydroxylated derivatives. Subsequent oxidation and ring opening of the benzene moiety would generate aliphatic carboxylic acids and smaller fragments.

The furan ring is also a target for radical attack. Radical addition to the double bonds of the furan ring can initiate a cascade of reactions, including ring opening to form unsaturated dicarbonyl compounds. nih.gov The presence of both aromatic systems suggests a complex degradation pathway with a multitude of potential products. The degradation of similar phenolic compounds has been shown to proceed through intermediates like protocatechuic acid. nih.gov

| Reactant | Radical Species | Potential Degradation Products |

| This compound | •OH | Dihydroxylated benzoic acid derivatives, Trihydroxylated benzoic acid derivatives, Protocatechuic acid, Unsaturated dicarbonyls (from furan ring opening), Aliphatic carboxylic acids |

Photochemical Transformations of Furan-Containing Systems

Furan-containing compounds are known to undergo a variety of photochemical transformations upon exposure to ultraviolet (UV) light. netsci-journal.com These reactions often involve the excited states of the furan ring and can lead to isomerizations, cycloadditions, and rearrangements.

For this compound, irradiation could induce several photochemical processes. The furan moiety can undergo [2+2] cycloadditions with itself or other unsaturated molecules present in the reaction medium. rsc.orgrsc.org Intramolecular rearrangements of the furan ring are also possible, potentially leading to the formation of cyclopropenyl derivatives or isomeric furans. netsci-journal.com

The benzene ring, particularly with its activating hydroxyl group, can also participate in photochemical reactions. However, the furan ring is generally more photochemically active. The specific products formed will depend on the wavelength of light used, the solvent, and the presence of other reactive species.

| Reaction Type | Description | Potential Products |

| [2+2] Cycloaddition | Dimerization or reaction with other alkenes | Cyclobutane derivatives |

| Furan Isomerization | Rearrangement of the furan ring | Cyclopropenyl aldehydes/ketones, Isomeric furans |

| Photocycloaddition with Benzene | Reaction between the furan and benzene rings | Complex polycyclic adducts |

Stability and Reactivity Under Diverse Reaction Conditions

The stability and reactivity of this compound are highly dependent on the reaction conditions, particularly pH and the presence of oxidizing or reducing agents.

pH Stability: The furan ring is notoriously unstable under acidic conditions, where it can undergo polymerization or ring-opening reactions. Therefore, reactions involving this compound should ideally be carried out under neutral or basic conditions to preserve the furan moiety. The carboxylic acid and phenolic hydroxyl groups will exist in their protonated forms at low pH and as carboxylate and phenoxide ions at high pH, which will influence the compound's solubility and reactivity. The interaction of similar compounds with proteins has been shown to be pH-dependent. nih.gov

Reactivity with Oxidizing and Reducing Agents: The phenolic hydroxyl group makes the molecule susceptible to oxidation. Mild oxidizing agents can lead to the formation of quinone-type structures, while stronger oxidizing agents can cause cleavage of the aromatic ring. The furan ring is also sensitive to oxidation. Conversely, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, although this may also affect the furan ring. Catalytic hydrogenation can reduce the furan ring to a tetrahydrofuran (B95107) ring and potentially the benzene ring under more forcing conditions.

| Condition | Effect on this compound |

| Acidic pH (low pH) | Potential degradation of the furan ring (polymerization, ring-opening). Carboxylic acid and hydroxyl groups are protonated. |

| Neutral pH | Generally stable. |

| Basic pH (high pH) | Formation of phenoxide and carboxylate salts, increasing water solubility. Generally stable. |

| Mild Oxidizing Agents | Oxidation of the phenolic hydroxyl group to form quinone-like structures. |

| Strong Oxidizing Agents | Cleavage of the aromatic and/or furan rings. |

| Strong Reducing Agents | Reduction of the carboxylic acid to an alcohol. Potential reduction of the furan ring. |

| Catalytic Hydrogenation | Reduction of the furan ring to tetrahydrofuran. Potential reduction of the benzene ring. |

Derivatization Strategies for 4 Furan 2 Yl 3 Hydroxybenzoic Acid Scaffold

Esterification and Amidation Reactions

The carboxyl group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, for more sensitive substrates or to achieve higher yields, the reaction can be carried out by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. Another mild and efficient method involves the use of alkyl halides in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetone.

Amidation: The synthesis of amides from the 4-(furan-2-yl)-3-hydroxybenzoic acid scaffold typically requires the activation of the carboxylic acid. This is often accomplished by converting it to an acyl chloride, as described for esterification, which then readily reacts with a primary or secondary amine. More commonly, peptide coupling agents are employed to facilitate amide bond formation under milder conditions, minimizing side reactions. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine.

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagent | Product Name |

|---|---|---|

| Esterification | Methanol / H⁺ | Methyl 4-(furan-2-yl)-3-hydroxybenzoate |

| Esterification | Ethanol / H⁺ | Ethyl 4-(furan-2-yl)-3-hydroxybenzoate |

| Esterification | Benzyl (B1604629) bromide / K₂CO₃ | Benzyl 4-(furan-2-yl)-3-hydroxybenzoate |

| Amidation | Aniline / EDC | 4-(Furan-2-yl)-3-hydroxy-N-phenylbenzamide |

| Amidation | Morpholine / HATU | (4-(Furan-2-yl)-3-hydroxyphenyl)(morpholino)methanone |

| Amidation | Benzylamine / DCC | N-Benzyl-4-(furan-2-yl)-3-hydroxybenzamide |

Formation of Hydrazide and Schiff Base Derivatives

A particularly fruitful derivatization pathway involves the conversion of the carboxylic acid into a hydrazide, which serves as a versatile intermediate for further modifications, most notably the formation of Schiff bases.

Hydrazide Synthesis: The key precursor, 4-(furan-2-yl)-3-hydroxybenzohydrazide, is typically synthesized in a two-step process. First, the parent benzoic acid is esterified, commonly to its methyl or ethyl ester, as described in section 4.1. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux in an alcoholic solvent like ethanol. researchgate.net This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the stable hydrazide.

Schiff Base Formation: The resulting hydrazide possesses a reactive primary amine (-NH₂) group, which readily undergoes condensation with aldehydes or ketones to form hydrazones, a class of Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the elimination of a water molecule. By using a variety of carbonyl compounds, a vast library of Schiff base derivatives can be generated. For instance, reaction of the hydrazide with aromatic aldehydes like furan-2-carbaldehyde or substituted benzaldehydes yields the corresponding N'-arylidenehydrazides. nih.govresearchgate.net These derivatives often exhibit interesting coordination chemistry and have been explored for various biological activities. nih.gov

Table 2: Synthesis of Hydrazide and Schiff Base Derivatives

| Starting Material | Reagent | Product Name |

|---|---|---|

| Methyl 4-(furan-2-yl)-3-hydroxybenzoate | Hydrazine hydrate | 4-(Furan-2-yl)-3-hydroxybenzohydrazide |

| 4-(Furan-2-yl)-3-hydroxybenzohydrazide | Furan-2-carbaldehyde | N'-(Furan-2-ylmethylene)-4-(furan-2-yl)-3-hydroxybenzohydrazide |

| 4-(Furan-2-yl)-3-hydroxybenzohydrazide | Benzaldehyde | N'-Benzylidene-4-(furan-2-yl)-3-hydroxybenzohydrazide |

| 4-(Furan-2-yl)-3-hydroxybenzohydrazide | 4-Nitrobenzaldehyde | 4-(Furan-2-yl)-3-hydroxy-N'-(4-nitrobenzylidene)benzohydrazide |

| 4-(Furan-2-yl)-3-hydroxybenzohydrazide | Acetone | 4-(Furan-2-yl)-3-hydroxy-N'-(propan-2-ylidene)benzohydrazide |

Heterocyclic Ring Annulation and Fusion

The derivatized scaffold, particularly the hydrazide intermediate, is an excellent building block for constructing new heterocyclic rings. This strategy of ring annulation (building a new ring onto an existing one) significantly increases the structural complexity and chemical diversity of the parent molecule.

One of the most common heterocyclization reactions involving benzohydrazides is the formation of 1,3,4-oxadiazoles. Treatment of 4-(furan-2-yl)-3-hydroxybenzohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a dithiocarbazate salt, which upon intramolecular cyclization with dehydration yields the corresponding 5-(4-(furan-2-yl)-3-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. researchgate.net The thione can be further alkylated to produce various S-substituted derivatives.

Another approach involves reacting the hydrazide with other bifunctional reagents. For example, condensation with acetylacetone (B45752) (a 1,3-dicarbonyl compound) can lead to the formation of pyrazole (B372694) derivatives. researchgate.net Furthermore, reaction of the hydrazide with acid anhydrides or acyl chlorides can lead to N-acylated products which can be cyclized to form different substituted oxadiazoles.

Table 3: Examples of Heterocyclic Ring Annulation

| Starting Material | Reagent(s) | Product Heterocycle |

|---|---|---|

| 4-(Furan-2-yl)-3-hydroxybenzohydrazide | 1. CS₂ / KOH 2. H⁺ | 5-(4-(Furan-2-yl)-3-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione |

| 4-(Furan-2-yl)-3-hydroxybenzohydrazide | Phosgene or equivalent | 5-(4-(Furan-2-yl)-3-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one |

| 4-(Furan-2-yl)-3-hydroxybenzohydrazide | Acetylacetone | 1-((4-(Furan-2-yl)-3-hydroxybenzoyl)amino)-3,5-dimethyl-1H-pyrazole |

| N'-(Arylmethylene)hydrazides | Acetic Anhydride | Substituted 1,3,4-Oxadiazole derivatives |

Selective Functionalization at the Hydroxyl and Carboxyl Groups

The presence of both a phenolic hydroxyl group and a carboxylic acid group on the same aromatic ring necessitates careful planning for selective functionalization. The relative reactivity of these two groups depends on the reaction conditions. Generally, the carboxylic acid is more acidic than the phenol (B47542), but the phenoxide anion is a stronger nucleophile than the carboxylate anion.

To achieve selective modification, the use of protecting groups is often required.

Selective O-alkylation/O-acylation of the hydroxyl group: To modify the hydroxyl group while leaving the carboxyl group untouched, the carboxyl function is typically protected first. This is most commonly done by converting it to an ester (e.g., methyl or ethyl ester). The resulting phenolic ester can then undergo reactions such as O-alkylation (e.g., Williamson ether synthesis using an alkyl halide and a weak base like K₂CO₃) or O-acylation (using an acyl chloride in the presence of a base). nih.gov Finally, the ester protecting group can be removed by hydrolysis under basic or acidic conditions to regenerate the free carboxylic acid.

Selective esterification/amidation of the carboxyl group: Conversely, to react the carboxyl group selectively, the phenolic hydroxyl group must be protected. Common protecting groups for phenols include benzyl ethers or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). The phenol is first protected, for example, by reacting it with TBDMS-Cl and imidazole. The resulting compound, with its protected hydroxyl group, can then undergo esterification or amidation reactions at the carboxyl site using standard methods. The protecting group is then removed in a final step (e.g., using a fluoride (B91410) source like TBAF for a silyl ether).

This orthogonal protection-deprotection strategy allows for the independent manipulation of both functional groups, enabling the synthesis of a wide array of specifically substituted derivatives.

Advanced Spectroscopic Characterization of 4 Furan 2 Yl 3 Hydroxybenzoic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis

In a deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of 3-hydroxybenzoic acid typically shows distinct signals for the aromatic protons. For instance, in 3-hydroxybenzoic acid, the proton adjacent to the carboxylic acid group and meta to the hydroxyl group appears at a specific chemical shift, while the other aromatic protons resonate at different frequencies due to their unique electronic environments. chemicalbook.comchemicalbook.com The hydroxyl and carboxylic acid protons are also observable, often as broad singlets, with their chemical shifts being solvent and concentration-dependent.

The furan (B31954) moiety introduces its own set of characteristic signals. The protons on the furan ring typically appear in the aromatic region, with their chemical shifts and coupling constants being influenced by the substituent at the 2-position. For 4-(furan-2-yl)-3-hydroxybenzoic acid, the furan protons would exhibit a distinct set of signals, likely coupled to each other.

Combining these observations, the predicted ¹H NMR spectrum of this compound would display a complex pattern in the aromatic region, with signals corresponding to the three protons on the benzoic acid ring and the three protons on the furan ring. The specific chemical shifts would be influenced by the electronic effects of the hydroxyl, carboxylic acid, and furan-2-yl substituents. The protons on the benzoic acid ring would likely appear as a set of coupled multiplets, and the furan protons would also show their characteristic coupling patterns.

Table 1: Representative ¹H NMR Data for an Analogous Compound (3-Hydroxybenzoic Acid in DMSO-d₆)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Carboxylic acid proton | ~12.9 | br s |

| Hydroxyl proton | ~9.8 | br s |

| Aromatic protons | 7.03 - 7.42 | m |

Note: Data is based on 3-hydroxybenzoic acid and serves as an illustrative example. chemicalbook.comchemicalbook.com The actual spectrum of this compound would show additional signals for the furan protons.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the ¹³C NMR spectrum is expected to show signals for all carbon atoms in the molecule. The chemical shifts of these carbons can be estimated by considering the contributions of the different functional groups. The carbonyl carbon of the carboxylic acid typically appears in the downfield region of the spectrum (around 167-175 ppm). The carbon atoms of the benzene (B151609) ring and the furan ring will resonate in the aromatic region (typically 100-160 ppm).

The ¹³C NMR data for 3-hydroxybenzoic acid and 4-hydroxybenzoic acid show characteristic signals for the carboxyl carbon, the carbon bearing the hydroxyl group, and the other aromatic carbons. chemicalbook.comchemicalbook.com Similarly, furan derivatives have well-documented ¹³C NMR spectra. By combining these data, one can predict the approximate chemical shifts for the carbons in this compound. The carbon attached to the furan ring (C-4 of the benzoic acid) and the carbon attached to the hydroxyl group (C-3 of the benzoic acid) would have their chemical shifts significantly influenced by these substituents.

Table 2: Representative ¹³C NMR Data for an Analogous Compound (4-Hydroxybenzoic Acid-13C₇)

| Carbon Assignment | Chemical Shift (ppm) |

| Carboxyl Carbon | ~167 |

| C-4 (bearing -OH) | ~161 |

| C-2, C-6 | ~132 |

| C-3, C-5 | ~115 |

| C-1 | ~121 |

Note: Data is based on isotopically labeled 4-hydroxybenzoic acid and serves as an illustrative example. sigmaaldrich.com The spectrum of this compound would exhibit different chemical shifts due to the substitution pattern and the presence of the furan ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, the C=O stretch of the carboxylic acid, C-O stretching vibrations, and the aromatic C-H and C=C stretching and bending vibrations of both the benzene and furan rings.

The O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group would likely appear as a broad band in the region of 2500-3500 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid is expected to be a strong, sharp peak around 1680-1710 cm⁻¹. The FTIR spectrum of 4-hydroxybenzoic acid, for example, shows a prominent C=O stretching peak at approximately 1663 cm⁻¹ and a broad O-H stretching band. researchgate.net The presence of the furan ring would introduce additional bands corresponding to its C-H, C=C, and C-O-C vibrations. The spectrum of 2-furancarboxylic acid, for instance, provides a reference for the vibrational modes of the furan ring attached to a carboxyl group. nist.gov

Table 3: Expected FTIR Vibrational Frequencies for this compound based on Analogues

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference Analogue(s) |

| O-H Stretch (Carboxylic Acid & Phenol) | 2500 - 3500 (broad) | -COOH, Ar-OH | 4-Hydroxybenzoic acid researchgate.netchemicalbook.com |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | -COOH | 4-Hydroxybenzoic acid researchgate.net |

| Aromatic C=C Stretch | 1580 - 1620 | Benzene and Furan rings | 4-Hydroxybenzoic acid researchgate.net |

| C-O Stretch (Phenol/Carboxylic Acid) | 1200 - 1350 | Ar-OH, -COOH | 4-Hydroxybenzoic acid spectrabase.com |

| Furan Ring Vibrations | Various | Furan ring | 2-Furancarboxylic acid nist.gov |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide additional information about its vibrational modes. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. The C=C bonds of both the furan and benzene rings would be expected to be Raman active.

Studies on hydroxybenzoic acid isomers have shown that Raman spectroscopy can effectively distinguish between them based on their unique vibrational fingerprints. rsc.org For instance, the Raman spectrum of 4-hydroxybenzoic acid exhibits characteristic peaks that can be assigned to specific vibrational modes. chemicalbook.com The combination of these features with the characteristic Raman bands of the furan ring would result in a unique spectrum for this compound. The analysis of cocrystals involving 4-hydroxybenzoic acid has also demonstrated the sensitivity of Raman spectroscopy to changes in intermolecular interactions, such as hydrogen bonding. rsc.org

Terahertz Time-Domain Spectroscopy

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique that probes low-frequency vibrational modes, typically in the range of 0.1 to 10 THz (3.3 to 333 cm⁻¹). These low-frequency modes are often associated with intermolecular vibrations, such as hydrogen bonding, and large-amplitude intramolecular motions (e.g., torsional modes of molecular subgroups).

For this compound, THz-TDS could provide valuable insights into the solid-state packing and hydrogen-bonding network. The presence of both a hydroxyl and a carboxylic acid group suggests the potential for strong intermolecular hydrogen bonds, which would give rise to distinct absorption features in the THz region.

Research on benzoic acid and its derivatives has shown that they exhibit characteristic absorption peaks in the THz range. researchgate.netopticsjournal.net For example, studies on cocrystals of pyrazinamide (B1679903) with 3-hydroxybenzoic acid have utilized THz-TDS to characterize the intermolecular interactions. nih.gov Similarly, the investigation of cocrystals of acetazolamide (B1664987) with 4-hydroxybenzoic acid has demonstrated the utility of THz spectroscopy in understanding their solid-state structures. nih.gov Therefore, the THz spectrum of this compound would be expected to reveal information about its crystal lattice vibrations and hydrogen-bonding motifs, which are not readily accessible by mid-infrared spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. For the characterization of "this compound" and its analogues, mass spectrometry provides crucial information regarding their elemental composition and fragmentation pathways, which aids in their structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar molecules like "this compound". In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. This gentle ionization process typically results in the observation of the intact molecular ion, providing a direct determination of the molecular weight.

For "this compound," analysis in the negative ion mode is common for carboxylic acids. The most prominent ion observed is typically the deprotonated molecule, [M-H]⁻. This allows for the precise determination of the monoisotopic mass of the compound.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments, where the [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID), provide valuable structural information through the analysis of the resulting fragment ions. While a specific experimental spectrum for "this compound" is not publicly available, the fragmentation pattern can be predicted based on the known fragmentation of analogous structures, such as hydroxybenzoic acids and furan-containing compounds. nih.govvu.edu.auresearchgate.netnih.gov

A primary and highly characteristic fragmentation pathway for benzoic acid derivatives in negative ion mode is the neutral loss of carbon dioxide (CO₂) from the carboxylate group, which would result in a fragment with a mass loss of 44 Da. vu.edu.aumassbank.eu Further fragmentation could involve the furan ring or the hydroxylated phenyl ring. The furan ring itself can undergo cleavage, leading to characteristic losses.

Expected Fragmentation of this compound ([M-H]⁻):

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Predicted) |

| 203.03 | [M-H-CO₂]⁻ | CO₂ (44.00 Da) | 159.03 |

| 203.03 | [M-H-H₂O]⁻ | H₂O (18.01 Da) | 185.02 |

| 159.03 | [Fragment - CO]⁻ | CO (27.99 Da) | 131.04 |

This table is generated based on established fragmentation patterns of similar compounds and represents predicted fragmentation pathways.

The analysis of substituted benzoic acids by ESI-MS has shown that the position and nature of substituents can influence the relative abundance of different ions, including the formation of adducts such as sodium-bridged dimers ([2M-2H+Na]⁻). nih.gov

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional atomic arrangement of crystalline solids. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, the precise positions of atoms within the crystal lattice can be determined, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for the unambiguous determination of the molecular and crystal structure of a compound. nih.gov This technique requires a single, high-quality crystal of the material. While a specific crystal structure for "this compound" has not been reported in the searched literature, analysis of analogous benzoic acid and furan derivatives allows for a well-founded prediction of its solid-state structure. niscpr.res.infigshare.comresearchgate.netniscpr.res.in

It is highly probable that "this compound" would exhibit extensive hydrogen bonding in the solid state. A common structural motif for carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules.

Studies on similar benzoic acid derivatives have revealed that intermolecular interactions, such as O-H···O, C-H···O, and π-π stacking, are crucial in the formation of the supramolecular architecture. niscpr.res.inresearchgate.netniscpr.res.in

Predicted Crystallographic Data for this compound Analogs:

| Parameter | Example 1: A Benzoic Acid Derivative niscpr.res.in | Example 2: A Furan-Containing Compound figshare.com |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Key Intermolecular Interactions | O-H···N, C-H···π | N-H···O, C-H···O |

This table presents data from published crystal structures of related compounds to illustrate common crystallographic features.

The detailed analysis of such a structure would provide precise measurements of bond lengths and angles, confirming the connectivity of the furan and benzoic acid moieties. It would also reveal the dihedral angle between the planes of the furan and phenyl rings, a key conformational parameter.

Computational and Theoretical Studies on 4 Furan 2 Yl 3 Hydroxybenzoic Acid Molecular Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 4-(Furan-2-YL)-3-hydroxybenzoic acid, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized molecular geometry. This process identifies the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are fundamental for all other computational analyses.

In a study on the structurally similar compound, 4-((furan-2-ylmethyl)amino)benzoic acid, DFT calculations were successfully used to obtain the optimized geometry, which showed good correlation with experimental data from X-ray diffraction. figshare.comresearchgate.netresearcher.life This gives confidence that DFT can reliably predict the structure of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. figshare.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial in determining how a molecule interacts with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. figshare.com

For this compound, the HOMO is expected to be localized over the electron-rich furan (B31954) ring and the hydroxyl-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the benzene ring. The HOMO-LUMO energy gap can be calculated from the energies of these orbitals. In the related compound, 4-((furan-2-ylmethyl)amino)benzoic acid, DFT calculations revealed the distribution of the frontier molecular orbitals. figshare.comresearcher.life

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.2 |

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as on the furan ring, indicating these as sites for electrophilic interaction. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the hydroxyl and carboxylic acid groups, highlighting them as sites for nucleophilic attack. A DFT study on 4-((furan-2-ylmethyl)amino)benzoic acid similarly used MEP analysis to identify the reactive sites of the molecule. figshare.comresearcher.life

Quantum Chemical Calculations for Spectroscopic Correlation

Quantum chemical calculations are instrumental in the interpretation and prediction of spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule in its optimized geometry, a theoretical vibrational spectrum can be generated. This theoretical spectrum can then be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups and molecular motions.

For this compound, DFT calculations would predict the vibrational frequencies associated with the stretching and bending of its various bonds, including the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the various C-H and C-C vibrations of the furan and benzene rings. A study on the cocrystal of acetazolamide (B1664987) and 4-hydroxybenzoic acid demonstrated the use of DFT to simulate vibrational modes and correlate them with experimental THz and Raman spectra, providing insight into intermolecular interactions. nih.gov Similarly, quantum chemical studies on other benzoic acid derivatives have shown good correlation between calculated and experimental vibrational spectra. researchgate.net

Thermodynamic and Kinetic Modeling of Reactions

Computational chemistry provides powerful tools for modeling the thermodynamics and kinetics of chemical reactions. For this compound, these models can predict the feasibility and rate of various potential reactions, such as esterification, decarboxylation, or reactions involving the furan ring. Thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated to determine the spontaneity of a process. Kinetic modeling, on the other hand, involves the calculation of activation energies (Ea) to predict reaction rates.

For instance, studies on the thermal degradation of furan derivatives have employed kinetic and thermodynamic models to understand their formation mechanisms. researchgate.net The Diels-Alder reaction, a common reaction for furans, has also been studied using thermodynamic and kinetic models to understand the influence of substituents on reactivity. While specific models for this compound are not available, the principles from these studies can be applied to predict its reactive behavior.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. Molecules with large hyperpolarizability values are promising candidates for NLO materials.

The presence of a donor-π-acceptor (D-π-A) framework is a common feature in molecules with significant NLO properties. In this compound, the furan ring can act as a π-bridge, the hydroxyl group as a donor, and the carboxylic acid group as an acceptor. Computational studies on furan-containing cyclophandienes have revealed large second-order NLO responses, demonstrating the potential of furan-based systems in this area. nih.gov DFT calculations would be essential to quantify the hyperpolarizability of this compound and assess its potential as an NLO material.

Molecular Simulations for Intermolecular Interactions

Molecular simulations, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, are powerful techniques for studying the behavior of molecules in condensed phases and understanding intermolecular interactions. These simulations can provide insights into the formation of dimers, aggregates, and crystal structures, which are governed by non-covalent interactions like hydrogen bonding and π-π stacking.

For this compound, the carboxylic acid and hydroxyl groups are capable of forming strong hydrogen bonds, which would play a crucial role in its solid-state structure and its interactions in solution. The furan and benzene rings can also participate in π-π stacking interactions. Molecular simulations could be used to model the formation of cocrystals of this compound with other molecules, as has been done for other benzoic acid derivatives. nih.govresearchgate.netrsc.org These simulations can help in understanding the supramolecular chemistry of the compound and in the design of new materials with desired properties. growkudos.com

Coordination Chemistry of 4 Furan 2 Yl 3 Hydroxybenzoic Acid As a Ligand

Chelation Behavior of the Carboxyl and Hydroxyl Moieties

No information is available on how the carboxyl and hydroxyl groups of this specific ligand coordinate to metal centers.

Synthesis and Characterization of Metal Complexes

There are no published methods for the synthesis of metal complexes with 4-(Furan-2-YL)-3-hydroxybenzoic acid, and consequently, no characterization data.

Spectroscopic and Magnetic Properties of Coordination Compounds

Without the synthesis of any coordination compounds, no spectroscopic or magnetic data have been reported.

Ligand Design and Denticity Considerations

Any discussion on the ligand design and denticity of this compound would be purely theoretical in the absence of experimental evidence.

Until research on the coordination chemistry of this compound is conducted and published, a detailed and factual article on this specific topic cannot be written.

Applications in Materials Science and Polymer Chemistry

Integration into Aromatic Copolyester Systems

The structure of 4-(Furan-2-yl)-3-hydroxybenzoic acid is analogous to other hydroxy acids used in the synthesis of wholly aromatic copolyesters, which are known for their exceptional thermal stability and mechanical properties. mdpi.com The incorporation of this furan-containing monomer into polyester (B1180765) chains can impart unique characteristics.

The synthesis of such copolyesters is typically achieved through melt polycondensation of the acetylated monomer. mdpi.comresearchgate.net The introduction of the furan (B31954) ring and the specific substitution pattern on the benzene (B151609) ring can disrupt the packing of polymer chains, potentially lowering the melting point compared to highly crystalline homopolymers like poly(4-hydroxybenzoic acid), thereby improving processability. mdpi.com This is a common strategy used in producing thermotropic liquid crystal polymers (TLCPs), where "kinked" monomers are incorporated to reduce the melting temperature to a practical range. mdpi.com The furan moiety, with a bond angle of approximately 124°, can act as such a kinked unit. mdpi.com

Research on copolyesters derived from similar bio-based furan structures, such as 2,5-furandicarboxylic acid (FDCA), has shown that these polymers can exhibit high glass transition temperatures (Tg) and excellent thermal stability. acs.orgresearchgate.net For instance, copolyesters based on 3-hydroxybenzoic acid (3HBA) and 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA) are amorphous, with Tg values that increase significantly with the content of the more rigid biphenyl (B1667301) unit, reaching up to 190 °C. mdpi.comnih.gov The thermal decomposition for these aromatic polyesters often begins at temperatures above 450 °C, indicating high thermal stability. mdpi.comnih.gov It is anticipated that copolyesters containing this compound would exhibit similar high-performance thermal characteristics.

Table 1: Comparison of Thermal Properties of Related Aromatic Polyesters

| Monomer Unit | Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Key Feature |

|---|---|---|---|---|

| 3-Hydroxybenzoic acid (3HBA) / 4′-Hydroxybiphenyl-3-carboxylic acid (3HBCA) | Wholly Aromatic Copolyester | Up to 190 °C mdpi.comnih.gov | > 450 °C mdpi.comnih.gov | Amorphous, high Tg mdpi.com |

| Vanillic Acid / 4-Hydroxybenzoic Acid / 4'-hydroxybiphenyl-4-carboxylic acid | Wholly Aromatic Copolyester | ~130 °C nih.gov | 390–410 °C nih.gov | Thermotropic, nematic LC phase nih.gov |

Role in Organic Optoelectronic Materials Development

The furan ring is an electron-rich heterocycle that can participate in π-conjugated systems, making it a valuable component in materials for organic electronics. When incorporated into a polymer backbone, the furan moiety, in conjunction with the phenyl ring of the benzoic acid, can create extended conjugated pathways necessary for electronic and photophysical activity. nih.gov

Polymers containing furan and thiophene/phenylene co-oligomers have been investigated for their potential in organic lasing applications, demonstrating significant photoluminescence quantum yields and charge carrier mobilities. rsc.org The development of luminescent liquid crystalline polymers (LLCPs) has also utilized furan-containing units. bohrium.com These materials are of great interest for applications in displays, optical memory, and organic light-emitting diodes (OLEDs). bohrium.com

The incorporation of this compound into polymer structures could lead to materials with interesting photoluminescent properties. The specific arrangement of the furan and phenyl rings, along with the hydroxyl substituent, can influence the electronic energy levels (HOMO/LUMO) and thus the emission characteristics of the resulting polymer. researchgate.net Polymers with aggregation-induced emission (AIE) properties are particularly noteworthy; these materials show enhanced fluorescence in the aggregated or solid state, which is highly desirable for device fabrication. nih.govbohrium.com Given that α-cyanostilbene units combined with bifuran moieties have yielded polymers with AIE characteristics, it is plausible that polymers derived from this compound could be designed to exhibit similar behavior. bohrium.com

Potential in Functional Polymer Design

The inherent functionality of this compound—namely the carboxylic acid, the phenolic hydroxyl group, and the furan ring—offers multiple avenues for designing functional polymers.

Polyester and Polyamide Synthesis: The primary application is in the synthesis of high-performance polyesters and polyamides via polycondensation reactions. researchgate.netresearchgate.net The presence of the furan ring, a bio-based moiety, aligns with the increasing demand for sustainable polymers derived from renewable resources. researchgate.netchemrxiv.org

Post-Polymerization Modification: The furan ring can undergo specific chemical reactions, such as Diels-Alder cycloadditions, which can be used to crosslink the polymer chains. This allows for the creation of thermosetting materials or for modifying the polymer's properties after initial synthesis.

Liquid Crystalline Polymers: The rigid, rod-like character of the monomer unit is a key feature for forming liquid crystalline phases. researchgate.net By copolymerizing it with other suitable aromatic monomers, it is possible to fine-tune the structure to produce thermotropic liquid crystal polymers (TLCPs) that combine ease of processing with exceptional material properties. mdpi.comresearchgate.net

Chelating Polymers: The hydroxyl and carboxyl groups positioned on the benzene ring can act as a chelating site for metal ions. Polymers incorporating this monomer could be designed for applications in water treatment, catalysis, or as sensors for specific metal ions.

The synthesis of copolyesters from monomers like 3-(4-hydroxyphenyl) propionic acid and vanillic acid has demonstrated that methoxy (B1213986) substituents can increase solubility while decreasing crystallinity, highlighting the tunability of polymer properties through monomer design. researchgate.net A similar tuning of properties such as solubility, crystallinity, and thermal behavior would be expected for polymers derived from this compound.

Material Characterization Techniques for Derived Polymers

A comprehensive analysis of polymers derived from this compound would involve a suite of characterization techniques to determine their chemical structure, molecular weight, thermal properties, and morphology. technologynetworks.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the polymer structure, determining copolymer composition, and analyzing chain sequences. technologynetworks.commeasurlabs.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups (e.g., ester linkages, unreacted carboxyl or hydroxyl groups) and to monitor the polymerization process. technologynetworks.commdpi.com

Molecular Weight Determination:

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique is the standard method for measuring the molecular weight distribution (including Mn, Mw) and dispersity (Đ) of the synthesized polymers. researchgate.netmeasurlabs.com For aromatic polyesters, which often have poor solubility, this can be challenging and may require specialized solvents and high temperatures. researchgate.net

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer, determining the onset temperature of decomposition. mdpi.commdpi.com

Differential Scanning Calorimetry (DSC): DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.commeasurlabs.com This is crucial for understanding the polymer's processing window and service temperature range.

Structural and Morphological Analysis:

Wide-Angle X-ray Diffraction (WAXD): WAXD provides information on the crystalline structure and degree of crystallinity of the polymer. mdpi.comkpi.ua

Polarized Optical Microscopy (POM): For polymers expected to exhibit liquid crystalline behavior, POM is used to observe the characteristic textures of different mesophases as a function of temperature. nih.govkpi.ua

Table 2: Key Polymer Characterization Techniques and Their Applications

| Technique | Abbreviation | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance | NMR | Chemical structure, composition, sequence measurlabs.com |

| Fourier-Transform Infrared Spectroscopy | FTIR | Functional groups, reaction completion technologynetworks.com |

| Size Exclusion Chromatography | SEC/GPC | Molecular weight and distribution measurlabs.com |

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperature mdpi.com |

| Differential Scanning Calorimetry | DSC | Glass transition (Tg), melting (Tm), crystallinity mdpi.com |

| Wide-Angle X-ray Diffraction | WAXD | Crystalline structure, degree of crystallinity mdpi.com |

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 4-(Furan-2-YL)-3-hydroxybenzoic acid?

- Structural Features : The compound combines a 3-hydroxybenzoic acid backbone with a furan-2-yl substituent at the 4-position. The hydroxyl and carboxylic acid groups enable hydrogen bonding, while the furan ring introduces aromaticity and potential π-π interactions.

- Physicochemical Properties :

- Thermal Stability : Derivatives of 3-hydroxybenzoic acid exhibit stability up to 300°C, suggesting similar thermal resilience .

- Solubility : Likely polar due to hydroxyl and carboxylic acid groups, with solubility modifiable via esterification or salt formation (e.g., sodium salts) .

- Reactivity : Electrophilic substitutions (e.g., nitration) occur at positions ortho/para to the hydroxyl group .

Q. What are the common synthetic routes for this compound?

- Organocatalytic Methods : Use α,β-unsaturated ketones in Michael addition-lactonisation reactions to construct the furan-benzoic acid scaffold .

- Alkali Fusion : React sodium 3-sulfobenzoate derivatives with alkali at 210–220°C, followed by acidification and recrystallization (applicable to 3-hydroxybenzoic acid derivatives) .

- Biosynthesis : Engineer E. coli or B. subtilis to produce the compound from glucose or glycerol via microbial fermentation .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Wear protective gloves and eye protection. Avoid inhalation; use fume hoods for powder handling .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Monitor for discoloration or precipitation as signs of degradation .

Advanced Research Questions

Q. How can polymorphism in this compound be systematically investigated?

- Experimental Techniques :

- X-ray Diffraction (XRD) : Resolve crystal packing differences between polymorphs .

- Differential Scanning Calorimetry (DSC) : Identify monotropic or enantiotropic relationships via melting point and enthalpy analysis .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Reaction Parameters :

- Catalyst Screening : Test organocatalysts (e.g., proline derivatives) to enhance stereoselectivity in furan coupling steps .

- Temperature Control : Maintain ≤220°C during alkali fusion to avoid decarboxylation .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with bioactivity data from analogs .

Q. What experimental approaches are used to evaluate the antimicrobial potential of this compound derivatives?

- Agar Dilution Assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Structural Modifications : Introduce nitro or halogen groups at the furan 5-position to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.